molecular formula C22H18O4 B5857615 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B5857615
M. Wt: 346.4 g/mol
InChI Key: IUDUEONZSHLLFM-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one (CAS: 375829-70-2) is a benzo[c]chromen-6-one derivative with the molecular formula C22H18O4 and a molecular weight of 346.38 g/mol . Its structure features a fused dibenzopyranone core substituted with a methoxybenzyloxy group at position 3 and a methyl group at position 2. The compound is registered under multiple identifiers, including ChemSpider ID 746474 and MDL number 3-(4-Methoxy-benzyloxy)-4-methyl-benzo[c]chromen-6-one . This scaffold is of interest in medicinal chemistry due to its structural similarity to flavones and coumarins, which are known for diverse biological activities.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-14-20(25-13-15-7-9-16(24-2)10-8-15)12-11-18-17-5-3-4-6-19(17)22(23)26-21(14)18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDUEONZSHLLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzochromenes, which are known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The structural features of this compound, particularly the methoxybenzyl ether group, may significantly influence its biological interactions and therapeutic potential.

  • Molecular Formula : C21H16O4
  • Molecular Weight : 332.359 g/mol
  • IUPAC Name : 3-[(4-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as a phosphodiesterase inhibitor, which could contribute to its anti-inflammatory effects.
  • Signaling Pathway Modulation : It may also modulate various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage.

Anti-inflammatory Effects

Research indicates that this compound demonstrates potent anti-inflammatory activity. This activity is likely linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116). The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cancer cell migration and invasion .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, indicating its ability to scavenge free radicals and reduce oxidative stress markers in vitro .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
3-(4-Methoxybenzyl)oxy-1-methyl-6H-benzo[c]chromen-6-oneStructureContains an additional methyl group; potential for altered biological activity.
7-Hydroxy-4-methylcoumarinStructureKnown for strong fluorescent properties; used in biological assays.
4-MethylumbelliferoneStructureExhibits significant anti-inflammatory effects; commonly used as a fluorescent probe.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX and LOX pathways, showcasing its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, indicating substantial anticancer activity compared to standard chemotherapeutics like doxorubicin .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound showed a high percentage inhibition, confirming its efficacy as an antioxidant agent .

Comparison with Similar Compounds

Substituent Variations on the Benzyloxy Group

The benzyloxy substituent at position 3 is a critical site for modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Data References
Target Compound 4-Methoxybenzyloxy C22H18O4 346.38 CAS 375829-70-2
3-[(4-tert-Butylbenzyl)oxy]-4-methyl analog 4-tert-Butylbenzyloxy C25H24O3 372.46 Increased lipophilicity
3-[(4-Chlorobenzyl)oxy]-1-methyl analog 4-Chlorobenzyloxy C21H15ClO3 350.80 LogP = 5.5; Chlorine enhances electronegativity
3-(3,5-Dimethoxybenzyloxy)-8-methoxy analog 3,5-Dimethoxybenzyloxy C24H20O5 388.41 Melting point: 153.6–155.3°C
3-(2-Fluorobenzyloxy)-8-methoxy analog 2-Fluorobenzyloxy C21H15FO4 350.34 Melting point: 203.6–204.9°C

Key Observations :

  • The 4-methoxybenzyloxy group in the target compound balances moderate lipophilicity and electronic effects compared to bulkier substituents like 4-tert-butylbenzyloxy .
  • Substituents at the ortho position (e.g., 2-fluoro in ) may introduce steric hindrance, affecting binding interactions.

Modifications to the Chromenone Core

Saturation of the chromenone ring alters planarity and electronic properties:

Compound Name Core Modification Molecular Formula Key Data References
Target Compound Fully aromatic C22H18O4 Planar structure
3-[(4-Methoxybenzyl)oxy]-4-methyl-tetrahydro Saturated ring (C7–C10) C22H22O4 Increased flexibility

Key Observations :

Key Observations :

  • High yields (>75%) are achievable for analogs via ruthenium-catalyzed reactions .

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